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Core Physical Properties of DPPC Lipid Bilayers
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Compound of Interest

Compound Name: DPPC

cat. No.: B1200452

The physical state and properties of a DPPC bilayer are highly dependent on temperature,
transitioning between a tightly packed gel phase (LB") and a more fluid liquid crystalline phase
(La). This phase behavior is central to its application as a model membrane.

Quantitative Data Summary

The following tables summarize the key physical parameters of DPPC bilayers.
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Experimental/Com

Property Value Temperature (°C) .
putational Method
Main Phase Transition Differential Scanning
~41°C N/A )
Temperature (Tm) Calorimetry (DSC)
314 K (41 °C) N/A Theoretical Model
Molecular Dynamics
~315 K (42 °C) N/A _ _
(MD) Simulations
Area per Lipid (APL) - ) )
~0.46 nm? <Tm X-ray Diffraction
Gel Phase (LB)
Coarse-Grained (CG)
~0.465 nm?2 <Tm ) )
MD Simulations
Area per Lipid (APL) -
o P P _( ) MD Simulations
Liquid Crystalline 0.609 nm2 323 K (50 °C)

(CHARMM force field)

Phase (La)
MD Simulations

~0.61 nm2 323 K (50 °C) (Berger united-atom
force field)
Experimental

0.64 nm?2 >Tm

Determination

0.65 + 0.01 nm?

350 K (77 °C)

MD Simulations

Bilayer Thickness -

MD Simulations

4,00 £ 0.01 nm <Tm (DPPE, similar
Gel Phase (LB) o
saturated lipid)
Bilayer Thickness -
Liquid Crystalline 3.43+£0.01 nm 350 K (77 °C) MD Simulations
Phase (La)
MD Simulations
3.8nm 323 K (50 °C) (Berger united-atom
force field)
3.9nm 323 K (50 °C) Experimental
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4.1 nm

323 K (50 °C)

MD Simulations
(CHARMM force field)

Bending Rigidity (Kc)

(5.0 +3.3) x 10-20 J

Flicker Noise
295 K (22 °C) Spectroscopy
(Averaged-Based

Approach)

(5.3 +3.0) x 10-20 J

295 K (22 °C)

Flicker Noise
Spectroscopy

(Statistical Approach)

4.28 x 10-20 J 295K (22 °C) MD Simulations
Spin Echo

2.08 x 10-19J 320 K (47 °C)
Spectroscopy
Atomic Force

2.03x10-19J 293 K (20 °C) Microscopy (AFM) on
supported bilayer
Atomic Force

1.55 x 10-18 J 293 K (20 °C) Microscopy (AFM) on

vesicle system

Lateral Diffusion

142 +1.2 x 10-12

o 60 °C Deuterium NMR
Coefficient (D) m2/s
Decreases with )
) ) Molecular Dynamics
increasing cholesterol >Tm

concentration

Simulations

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon

existing research.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the thermotropic phase behavior of lipid

bilayers.[1][2]
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Objective: To measure the heat flow associated with the phase transitions of DPPC vesicles.
Materials:

o DPPC powder

o Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)

e DSC instrument with sample and reference pans

Protocol:

e Liposome Preparation:

o Dissolve a known quantity of DPPC in a suitable organic solvent (e.g.,
chloroform/methanol mixture).

o Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of
a round-bottom flask.

o Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

o Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of
multilamellar vesicles (MLVS).

o For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion
through polycarbonate filters of a defined pore size or sonication.

o Sample Preparation for DSC:
o Accurately weigh a specific amount of the liposome suspension into a DSC sample pan.
o Prepare a reference pan containing the same volume of buffer.
o Hermetically seal both pans.

e DSC Measurement:

o Place the sample and reference pans into the DSC instrument.
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[e]

Equilibrate the system at a temperature below the expected pre-transition.

o

Scan the temperature at a controlled rate (e.g., 1-5 °C/min) through the temperature range
of interest, encompassing both the pre-transition and the main phase transition.

o

Record the differential heat flow between the sample and reference pans as a function of
temperature.

o

Perform multiple heating and cooling scans to check for reversibility.[3]

o Data Analysis:

o The resulting thermogram will show endothermic peaks corresponding to the pre-transition
(LP' to PB') and the main phase transition (P3' to La).

o The temperature at the peak maximum is taken as the transition temperature (Tm).

o The area under the peak is integrated to determine the enthalpy change (AH) of the
transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of lipid bilayers, such
as thickness and area per lipid.[4][5][6]

Objective: To obtain the electron density profile of a DPPC bilayer to determine its structural
parameters.

Materials:

o DPPC liposome suspension (as prepared for DSC)

o SAXS instrument with a high-intensity X-ray source and a 2D detector
Protocol:

e Sample Preparation:
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o The liposome suspension is loaded into a temperature-controlled sample holder, typically
a thin-walled quartz capillary.

o Data Acquisition:

[¢]

The sample is exposed to a collimated X-ray beam.

[e]

The scattered X-rays are collected on a 2D detector over a range of scattering angles
(typically represented by the scattering vector, q).

[e]

Scattering data is also collected for the buffer alone for background subtraction.

o

Measurements are performed at different temperatures to study the structure in different
phases.

e Data Analysis:

o The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity
versus g.

o The buffer scattering is subtracted from the sample scattering.

o For multilamellar vesicles (MLVs), the data will show a series of Bragg peaks, from which
the lamellar repeat distance (d-spacing) can be calculated.

o The form factor of the bilayer can be analyzed to obtain the electron density profile
perpendicular to the bilayer plane.[7]

o From the electron density profile, key structural parameters such as the bilayer thickness
(hydrocarbon thickness, headgroup-to-headgroup distance) and the area per lipid can be
determined using appropriate models.[5]

Neutron Scattering

Neutron scattering techniques, including Small-Angle Neutron Scattering (SANS) and Neutron
Spin Echo (NSE), provide complementary information to X-ray scattering, particularly regarding
the dynamics and structure of hydrogen-containing components.[8][9][10]
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Objective: To determine the structure and dynamics of DPPC bilayers, often with a focus on
specific components through isotopic labeling.

Materials:

o DPPC (potentially deuterated at specific positions)

e D20 or H20-based buffers

o Neutron scattering facility (SANS or NSE instrument)
Protocol:

o Sample Preparation (Contrast Variation):

o Prepare liposomes as described previously. A key advantage of neutron scattering is the
ability to use contrast variation by preparing samples with deuterated lipids and/or using
D20-based buffers. This allows for the highlighting or masking of specific parts of the
bilayer.[10]

» Data Acquisition (SANS):
o The sample is placed in a temperature-controlled holder in the neutron beam.

o The scattered neutrons are detected, and the data is processed similarly to SAXS to
obtain a 1D scattering profile.

o Data Acquisition (NSE):

o NSE measures the change in velocity of neutrons upon scattering, providing information
about the dynamics of the sample on the nanosecond timescale.[10] This is particularly
useful for studying membrane fluctuations and bending rigidity.

o Data Analysis:

o SANS data is analyzed using models similar to those for SAXS to determine structural
parameters. The use of contrast variation can provide more detailed information about the
location of water and different parts of the lipid molecule.
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o NSE data is analyzed to determine the intermediate scattering function, from which
dynamic parameters like the bending rigidity can be extracted.

Visualizations
DPPC Bilayer Phase Transitions
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Caption: Phase transitions of a fully hydrated DPPC lipid bilayer as a function of temperature.

Experimental Workflow for DSC Analysis of Liposomes
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Prepare Lipid Film

Hydrate Film to Form MLVs
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Load Sample and Reference into DSC

Perform Temperature Scan

Analyze Thermogram

Click to download full resolution via product page

Caption: A typical experimental workflow for analyzing the phase transitions of DPPC
liposomes using DSC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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